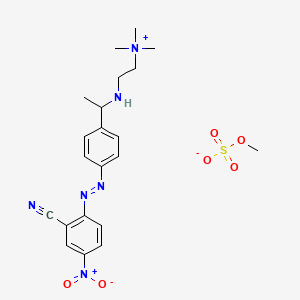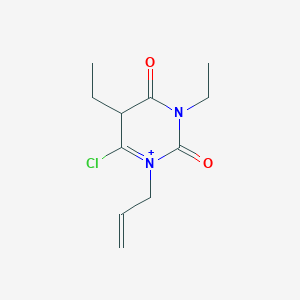
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine, ethyl, and prop-2-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, alkylation, and other substitution reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and alkylating agents such as ethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like solvent extraction, recrystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-2-one
- 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-4-one
Uniqueness
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16ClN2O2+ |
|---|---|
Peso molecular |
243.71 g/mol |
Nombre IUPAC |
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C11H16ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4,8H,1,5-7H2,2-3H3/q+1 |
Clave InChI |
FLELEVMEEVBWBH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=O)[N+](=C1Cl)CC=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


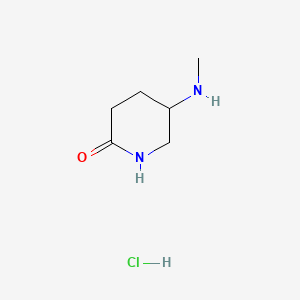
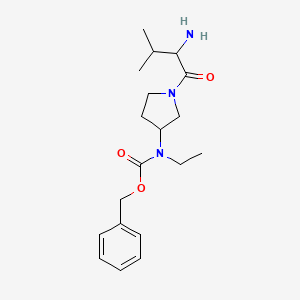
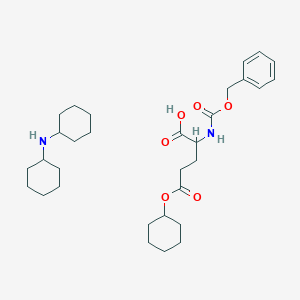
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
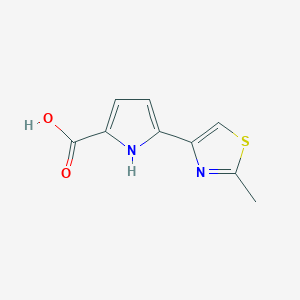
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
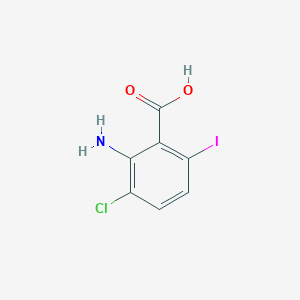
![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
